

# Application Notes and Protocols for Terephthalbis(p-phenetidine) Reactions

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## Compound of Interest

Compound Name: **Terephthalbis(p-phenetidine)**

Cat. No.: **B096685**

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## Introduction

**Terephthalbis(p-phenetidine)**, also known as N,N'-bis(4-ethoxyphenyl)terephthalamide (CAS No. 17696-60-5), is a symmetrical diamide that serves as a valuable building block in materials science and supramolecular chemistry. Its rigid aromatic core derived from terephthalic acid, combined with the flexible ethoxy-substituted aniline units, imparts unique properties that make it a candidate for the development of liquid crystals, high-performance polymers, and functional organic materials.<sup>[1]</sup> This document provides a detailed experimental protocol for the laboratory-scale synthesis of **Terephthalbis(p-phenetidine)** and outlines its potential applications.

## Experimental Protocols

### 1. Synthesis of **Terephthalbis(p-phenetidine)** via Schotten-Baumann Reaction

This protocol details the synthesis of **Terephthalbis(p-phenetidine)** from the reaction of terephthaloyl chloride and p-phenetidine. The reaction is an acyl chloride-amine coupling performed under basic conditions, analogous to the Schotten-Baumann reaction, to neutralize the HCl byproduct.<sup>[2]</sup>

#### a. Materials and Reagents:

Reagent/Material	Molecular Formula	Molecular Weight (g/mol)	Quantity	Moles	Supplier (Example)
Terephthaloyl chloride	C <sub>8</sub> H <sub>4</sub> Cl <sub>2</sub> O <sub>2</sub>	203.02	2.03 g	10.0 mmol	Sigma-Aldrich
p-Phenetidine	C <sub>8</sub> H <sub>11</sub> NO	137.18	2.88 g	21.0 mmol	Acros Organics
Triethylamine (Et <sub>3</sub> N)	(C <sub>2</sub> H <sub>5</sub> ) <sub>3</sub> N	101.19	3.06 mL	22.0 mmol	Fisher Scientific
Dichloromethane (DCM)	CH <sub>2</sub> Cl <sub>2</sub>	84.93	100 mL	-	VWR Chemicals
1 M Hydrochloric Acid (HCl)	HCl	36.46	50 mL	-	J.T. Baker
Saturated Sodium Bicarbonate	NaHCO <sub>3</sub>	84.01	50 mL	-	EMD Millipore
Brine (Saturated NaCl)	NaCl	58.44	50 mL	-	LabChem Inc.
Anhydrous Magnesium Sulfate	MgSO <sub>4</sub>	120.37	~5 g	-	Sigma-Aldrich

**b. Equipment:**

- 250 mL three-neck round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath

- Reflux condenser with a drying tube ( $\text{CaCl}_2$ )
- Separatory funnel
- Büchner funnel and filter flask
- Rotary evaporator

c. Detailed Procedure:

- Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add p-phenetidine (2.88 g, 21.0 mmol) and dissolve it in 50 mL of dichloromethane (DCM).
- Addition of Base: Add triethylamine (3.06 mL, 22.0 mmol) to the solution. Fit the flask with a dropping funnel and a reflux condenser. Cool the flask to 0-5 °C using an ice bath and stir for 15 minutes.
- Addition of Acid Chloride: In a separate beaker, dissolve terephthaloyl chloride (2.03 g, 10.0 mmol) in 50 mL of DCM. Transfer this solution to the dropping funnel.
- Reaction: Add the terephthaloyl chloride solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature remains below 10 °C. A white precipitate will form. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3 hours to ensure the reaction goes to completion.
- Work-up: Transfer the reaction mixture to a 500 mL separatory funnel. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.
- Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent using a Büchner funnel.
- Purification: Remove the DCM solvent using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system such as ethanol/water or N,N-dimethylformamide (DMF) to yield the final product as a white to off-white powder.

# Data Presentation

Table 1: Summary of Reaction Conditions and Product Characteristics

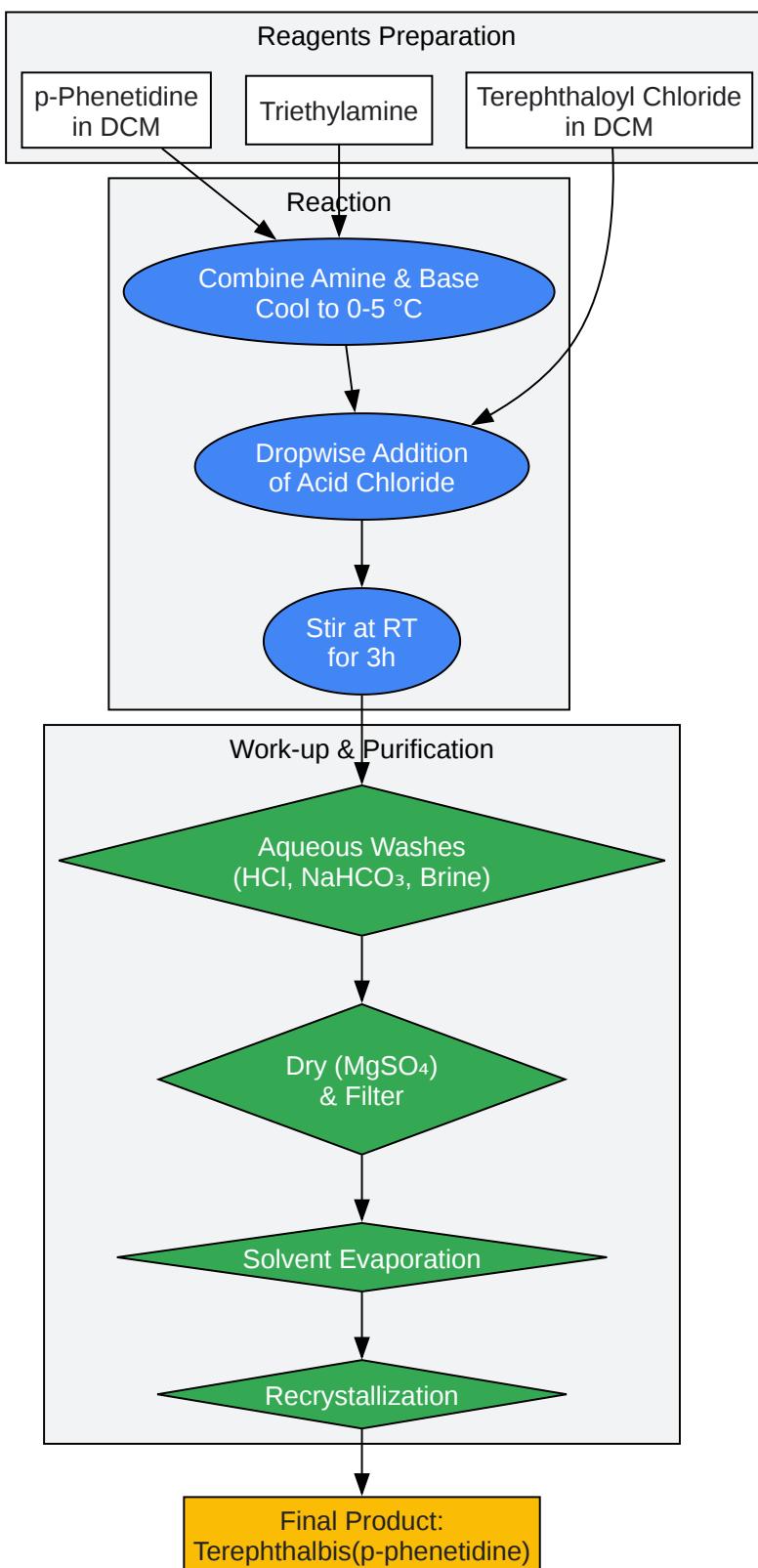
Parameter	Value
Reaction Conditions	
Temperature	0 °C to Room Temperature
Reaction Time	3.5 - 4 hours
Solvent	Dichloromethane (DCM)
Base	Triethylamine
Product Characteristics	
Product Name	Terephthalbis(p-phenetidine)
Molecular Weight	372.47 g/mol
Appearance	White to light yellow powder
Expected Yield	85-95%
Melting Point	> 300 °C (typical for rigid aromatic amides)

Table 2: Representative Spectroscopic Data

Analysis	Expected Results
FTIR (cm <sup>-1</sup> )	~3300 (N-H stretch), ~1650 (Amide I, C=O stretch), ~1530 (Amide II, N-H bend), ~1240 (C-O-C stretch, ether)
<sup>1</sup> H-NMR (DMSO-d <sub>6</sub> , δ ppm)	~10.2 (s, 2H, -NH-), ~8.1 (s, 4H, terephthaloyl Ar-H), ~7.6 (d, 4H, phenetidine Ar-H), ~7.0 (d, 4H, phenetidine Ar-H), ~4.0 (q, 4H, -OCH <sub>2</sub> CH <sub>3</sub> ), ~1.3 (t, 6H, -OCH <sub>2</sub> CH <sub>3</sub> )

# Visualizations

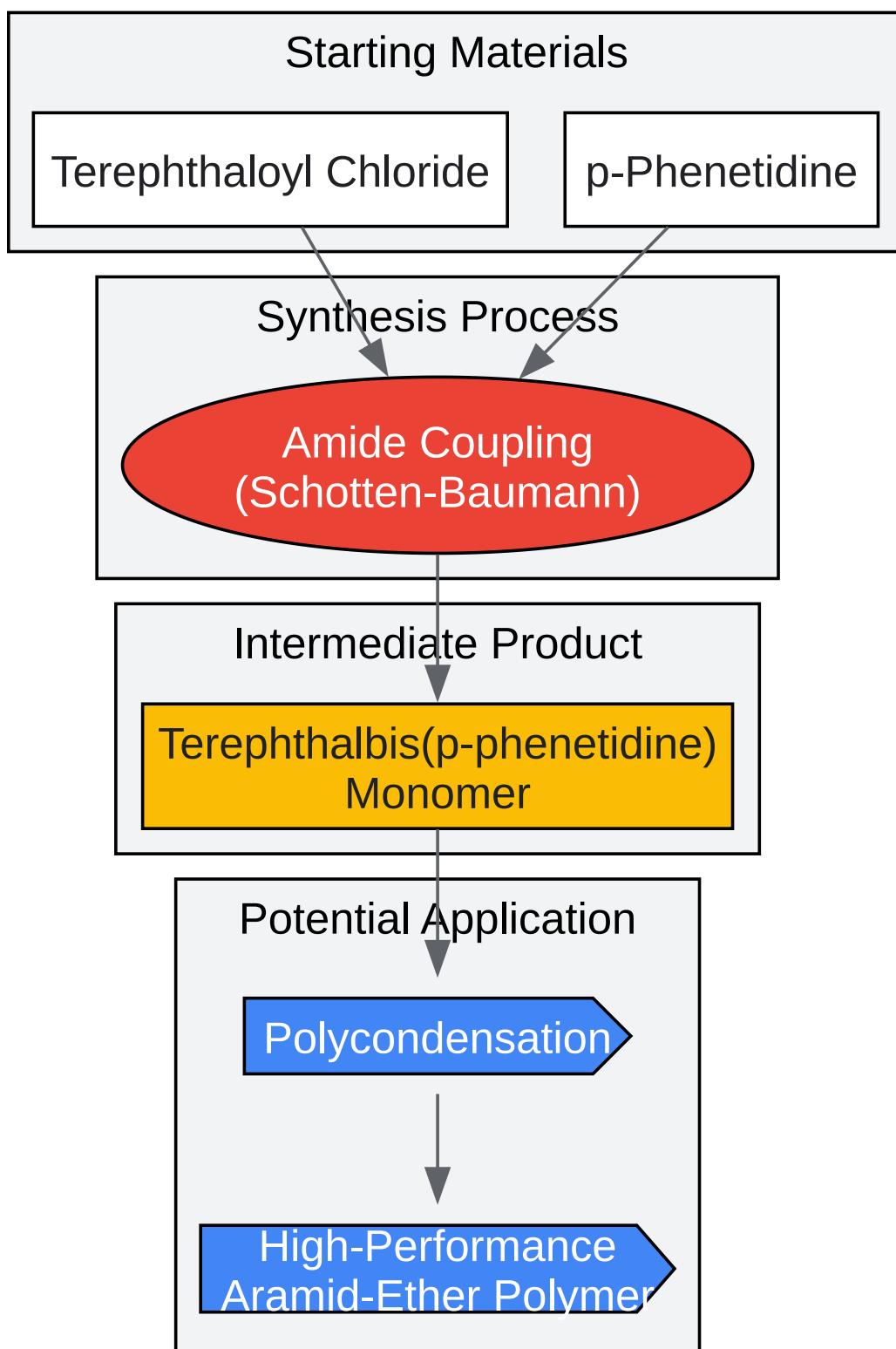
## Experimental Workflow Diagram



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Caption: Workflow for the synthesis of **Terephthalbis(p-phenetidine)**.

Logical Relationship Diagram



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Caption: Synthesis and potential application pathway of the title compound.

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## References

- 1. Terephthalbis(p-phenetidine) | 17696-60-5 | TCI AMERICA [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
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